molecular formula C10H10INO3 B188058 4-(2-Iodoanilino)-4-oxobutanoic acid CAS No. 62134-46-7

4-(2-Iodoanilino)-4-oxobutanoic acid

Cat. No.: B188058
CAS No.: 62134-46-7
M. Wt: 319.1 g/mol
InChI Key: DSZORGXQBKLUHE-UHFFFAOYSA-N
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Description

4-(2-Iodoanilino)-4-oxobutanoic acid is an organic compound that features an iodoaniline moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoanilino)-4-oxobutanoic acid typically involves the iodination of aniline derivatives followed by coupling with a butanoic acid derivative. One practical route involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen conditions . This method is advantageous due to its high regioselectivity and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the transition-metal-free decarboxylative iodination mentioned above. The operational simplicity and scalability of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4)

Properties

IUPAC Name

4-(2-iodoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZORGXQBKLUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346522
Record name N-(2-Iodo-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-46-7
Record name N-(2-Iodo-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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